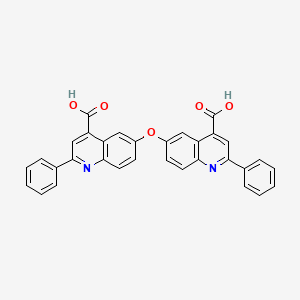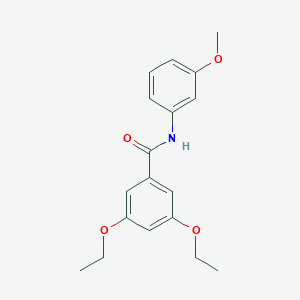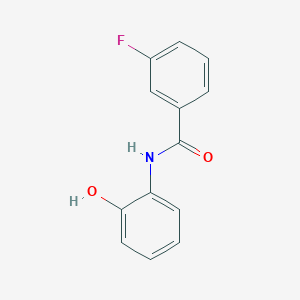
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid is a complex organic compound characterized by its quinoline-based structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid, which is then further functionalized to introduce the carboxy and phenyl groups at specific positions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce simpler quinoline structures.
科学的研究の応用
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving HDACs.
Medicine: Its role as an HDAC inhibitor makes it a candidate for developing anticancer therapies.
Industry: It can be used in the development of new materials with specific properties
作用機序
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potent anticancer agent .
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: A simpler analog with similar HDAC inhibitory properties.
Cinchophen: Known for its anti-inflammatory and analgesic properties, but with a different mechanism of action.
Uniqueness
6-(4-Carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid is unique due to its dual quinoline structure, which enhances its ability to interact with HDACs and other molecular targets. This structural complexity provides a higher degree of specificity and potency compared to simpler analogs .
特性
IUPAC Name |
6-(4-carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O5/c35-31(36)25-17-29(19-7-3-1-4-8-19)33-27-13-11-21(15-23(25)27)39-22-12-14-28-24(16-22)26(32(37)38)18-30(34-28)20-9-5-2-6-10-20/h1-18H,(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVYOWHMVQKMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B6018954.png)
![Ethyl 1-(1,4-dithiepan-6-yl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate](/img/structure/B6018958.png)
![1H-indol-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6018962.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-propoxypiperidine](/img/structure/B6018981.png)
![N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)BIPHENYL-4-CARBOXAMIDE](/img/structure/B6018983.png)
![3-[(3,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B6018994.png)
![6-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-2-methylpyrimidin-4-ol](/img/structure/B6018997.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019005.png)
![2-phenyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019009.png)


![N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]hexanamide](/img/structure/B6019039.png)
![N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6019052.png)
![(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
